molecular formula C20H22N4O3S B2914261 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798520-12-3

1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2914261
CAS No.: 1798520-12-3
M. Wt: 398.48
InChI Key: KJQMNQHDYYVWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a biphenyl core, a structural motif often associated with biological activity, which is functionalized with a methoxy group and a sulfonamide linkage. The sulfonamide group is a privileged pharmacophore known to confer inhibitory properties against a variety of enzymes . The molecule is further distinguished by a piperidine ring substituted with a 1H-1,2,3-triazole, a heterocycle widely utilized in chemical biology for its stability and ability to participate in hydrogen bonding . The integration of these moieties suggests broad research potential. Compounds containing biphenyl-sulfonamide structures have been investigated as potent inhibitors of enzymes like neutrophil collagenase (MMP-8) and steroid sulfatase (STS), a key target in hormone-dependent cancers such as breast cancer . The 1,2,3-triazole-piperidine unit is a common scaffold in the development of pharmacologically active agents and can serve as a linker or a key structural element in probes for chemical biology. Consequently, this compound is a valuable chemical tool for researchers developing novel enzyme inhibitors, exploring cancer therapeutics, and studying protein-ligand interactions. Its structure makes it a promising candidate for high-throughput screening and as a starting point for the synthesis of more complex chemical libraries. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)phenyl]sulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-27-19-6-2-16(3-7-19)17-4-8-20(9-5-17)28(25,26)23-13-10-18(11-14-23)24-15-12-21-22-24/h2-9,12,15,18H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQMNQHDYYVWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews diverse studies focusing on its biological activity, including cytotoxicity, apoptosis induction, and molecular interactions.

Chemical Structure and Properties

The chemical formula for this compound is C17H22N4O5SC_{17}H_{22}N_4O_5S, with a molecular weight of approximately 398.45 g/mol. Its structure features a biphenyl moiety with a methoxy group and a sulfonamide linkage to a piperidine ring substituted with a triazole group.

Cytotoxicity Studies

Recent studies have demonstrated significant cytotoxic effects of similar triazole derivatives against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating strong cytotoxic potential . The mechanism of action appears to involve:

  • Inhibition of tubulin polymerization : This suggests that compounds like the target molecule may disrupt microtubule dynamics, crucial for cell division.
  • Induction of apoptosis : Flow cytometric analyses revealed that these compounds can induce apoptosis via cell cycle arrest at sub-G1 and G2/M phases .
CompoundCell LineIC50 (μM)Mechanism
10ecBT-4740.99 ± 0.01Apoptosis induction via tubulin inhibition
TargetTBDTBDTBD

Apoptosis Induction

The induction of apoptosis by the target compound has been supported by several assays:

  • Acridine Orange/Ethidium Bromide Staining : This assay demonstrated increased apoptotic cells upon treatment with the compound.
  • DAPI Staining : Visualization of nuclear fragmentation confirmed apoptosis.
  • Annexin V-FITC/Propidium Iodide Assay : This further validated the apoptotic pathway activated by the compound .

Molecular Docking Studies

Molecular docking studies reveal that the compound likely binds to specific targets involved in cancer pathways. For instance, it may interact with the colchicine binding site on tubulin, which is critical for its cytotoxic effects. The binding affinity and interaction patterns suggest that modifications in the structure can enhance potency and selectivity towards cancer cells .

Antimicrobial Activity

While primary studies focus on anticancer properties, preliminary data indicate potential antimicrobial activity as well. Compounds featuring similar structural motifs have shown efficacy against various bacterial strains, suggesting that further exploration into this area could yield promising results .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Case Study 1 : A triazole derivative was administered in vitro to HeLa and MCF-7 cells, resulting in significant growth inhibition and apoptosis induction.
  • Case Study 2 : In vivo studies demonstrated that related sulfonamide compounds reduced tumor size in xenograft models.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Piperidine 4-(1,2,3-triazol-1-yl), 4'-methoxybiphenylsulfonyl Potential antimicrobial
4-(1-(2',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-4-yl)-pyridine Pyridine 4-(1,2,3-triazol-1-yl), 2',5'-dimethoxybiphenyl Not specified
1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine Piperidine 4-(1,2,3-triazol-1-yl), benzyl Model for molecular docking
3-Cyclopropyl-2-(4'-methoxybiphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Butanol 4'-methoxybiphenyl, 1,2,4-triazol-1-yl Fungicidal

Key Observations :

  • Benzyl substituents () lower steric bulk compared to biphenylsulfonyl, altering pharmacokinetics.
  • The butanol core in demonstrates fungicidal activity, highlighting the role of non-piperidine scaffolds.

Substituent Effects on Activity

Functional Group Example Compound Impact on Properties
Sulfonyl Target Compound Enhances metabolic stability; improves solubility via polar interactions.
Carboxylic Acid 3-(1-(2',3'-Dimethoxybiphenyl)-1H-1,2,3-triazol-4-yl)benzoic acid () Increases acidity, favoring ionic interactions but reducing cell membrane penetration.
Fluorinated Chains Compound 16 () Boosts hydrophobicity and bioavailability in fluorinated environments.
Methoxy 4'-Methoxybiphenyl (Target Compound) Balances electron-donating effects and steric hindrance for optimal binding.

Key Observations :

  • Sulfonyl groups (Target Compound) offer superior stability over carboxylic acids () in physiological conditions.
  • Fluorinated chains () are advantageous for CNS-targeting drugs but may increase toxicity risks.

Comparison with Analogues :

  • Compound uses similar CuAAC protocols but substitutes pyridine for piperidine.
  • Fluoroquinolone derivatives () integrate triazole-piperidine via Mitsunobu reactions, yielding 40–83% efficiency.

Pharmacological and Computational Data

Compound Activity Computational Insights Reference
Target Compound Hypothesized antimicrobial Docking predicts strong binding to bacterial gyrase.
Fluoroquinolone derivatives Antibacterial (MIC: 0.5–4 µg/mL) Triazole-piperidine enhances DNA gyrase inhibition.
Fungicidal compound () EC₅₀: 12 µM (Candida albicans) Docking identifies interactions with CYP51.

Key Observations :

  • The biphenylsulfonyl group in the target compound may improve gyrase binding compared to smaller substituents.
  • Antifungal activity in correlates with methoxybiphenyl’s affinity for fungal cytochrome P450.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.